molecular formula C18H18F4N4O2 B2419819 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034469-60-6

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2419819
CAS No.: 2034469-60-6
M. Wt: 398.362
InChI Key: YAVAKURTZQLUAD-UHFFFAOYSA-N
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Description

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, a pyrrolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling and functionalization. A common synthetic route may involve:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and an α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The pyrimidine and pyrrolidine rings can be coupled through an etherification reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex compounds.

Mechanism of Action

The mechanism of action of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
  • 3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
  • 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O2/c1-2-14-15(19)16(24-10-23-14)28-13-6-7-26(9-13)17(27)25-12-5-3-4-11(8-12)18(20,21)22/h3-5,8,10,13H,2,6-7,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAKURTZQLUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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